4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-7-9-21(10-8-13)17-16-15(14-5-3-2-4-6-14)11-22-18(16)20-12-19-17/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHDDAZTYXWPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit EML4–ALK positive non-small cell lung cancer (NSCLC) cells, showcasing promising results in terms of potency and selectivity against tumor cells .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Specifically, it has shown activity as an inhibitor of potassium channels (Kir3.1/3.4), which are implicated in several neurological conditions such as depression and anxiety disorders. Inhibition of these channels may provide therapeutic benefits in managing symptoms associated with these conditions .
Cardiovascular Applications
Thieno[2,3-d]pyrimidines have been studied for their role as blockers of voltage-gated potassium channels, particularly Kv1.5, which are crucial in cardiac function. Compounds similar to this compound have shown potential in the treatment of atrial fibrillation by modulating cardiac action potentials .
Antimicrobial Properties
There is emerging evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. This class of compounds has been evaluated for their effectiveness against various bacterial strains, indicating that they may serve as a basis for developing new antimicrobial agents .
Case Study 1: EML4–ALK Inhibitors
In a study focusing on novel EML4–ALK inhibitors, the synthesis and structure-activity relationship were explored to develop effective treatments for NSCLC. The findings indicated that modifications to the thieno[2,3-d]pyrimidine scaffold significantly enhanced the inhibitory activity against the target .
Case Study 2: Potassium Channel Blockers
Research into potassium channel blockers has revealed that certain thieno[2,3-d]pyrimidines can effectively modulate cardiac rhythm by inhibiting specific ion channels involved in cardiac action potentials, thus providing insights into potential treatments for arrhythmias .
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents at positions 4 and 5 significantly influence the compound’s solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Methylpiperidinyl vs. Piperazinyl/Phenoxy Groups: The 4-methylpiperidinyl group in the target compound likely enhances lipophilicity compared to the polar piperazinyl (e.g., in ) or phenoxy (e.g., in ) substituents. This may improve blood-brain barrier penetration or target binding in hydrophobic pockets.
- Chloro Substituent as Precursor : The 4-chloro derivative () serves as a synthetic intermediate for introducing diverse groups at position 4, including methylpiperidinyl.
Structural and Conformational Differences
- Core Heterocycle: Unlike pyrrolo[2,3-d]pyrimidines (e.g., in ), thieno[2,3-d]pyrimidines incorporate a sulfur atom, which may alter electronic properties and metabolic stability.
- Crystal Packing: Analogs like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine () exhibit intramolecular C–H⋯C interactions and pseudoinversion centers, stabilizing the crystal lattice. Such interactions are critical for solid-state stability but may differ in the target compound due to its thieno core.
Biological Activity
4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its thienopyrimidine core structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique substitution pattern may confer distinct biological properties, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3S |
| CAS Number | 327971-36-8 |
| Molecular Weight | 313.42 g/mol |
| InChI Key | InChI=1S/C18H19N3S/c1-13-7-9... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of thieno and pyrimidine precursors under controlled conditions. Catalysts and specific solvents are often required to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting potential anti-cancer properties . Additionally, it has been explored for anti-inflammatory effects and as a biochemical probe in various biological studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes that play crucial roles in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anti-cancer | Different core structure |
| Pyrido[2,3-d]pyrimidine | Antimicrobial | Variation in substituents |
| Thieno[2,3-d]pyrimidine | Anti-inflammatory | Similar thieno core |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting catalysts, solvents, and temperature. For example, FeCl₃-SiO₂ has been used as a catalyst in ethanol under reflux to achieve 75% yield for structurally similar thieno[2,3-d]pyrimidine derivatives . Purification via column chromatography or recrystallization (e.g., hexane/CH₂Cl₂ mixtures) ensures high purity . Testing alternative bases (e.g., NaOH) or nucleophilic agents may enhance regioselectivity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry, as demonstrated for chromeno-pyrimidine analogs . Mass spectrometry (HR-MS) validates molecular weight, with fragmentation patterns aiding structural elucidation . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1748 cm⁻¹) . Elemental analysis ensures stoichiometric accuracy .
Q. How should researchers design in vitro assays to evaluate the compound’s antimicrobial activity?
- Methodological Answer : Follow protocols for structurally related thieno-pyrimidines:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antifungal testing using C. albicans cultures, with fluconazole as a positive control .
- Cytotoxicity assays (e.g., MTT on mammalian cell lines) to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and target interactions?
- Methodological Answer :
- ADMET profiling : Use tools like SwissADME to assess bioavailability, logP, and P-glycoprotein substrate potential .
- Molecular docking : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations to study binding stability .
- QSAR studies : Correlate substituent effects (e.g., 4-methylpiperidin-1-yl) with bioactivity using descriptors like polar surface area .
Q. What strategies reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Structural analogs : Compare activity trends for derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Pharm) to identify outliers or consensus trends .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 5-position to enhance electrophilicity and target binding .
- Piperidine substitution : Replace 4-methylpiperidin-1-yl with bicyclic amines (e.g., morpholine) to modulate lipophilicity and blood-brain barrier penetration .
- Hybrid scaffolds : Fuse with coumarin or pyrazolo[3,4-b]pyridine moieties to exploit dual mechanisms (e.g., anticancer + anti-inflammatory) .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates in treated cancer cells .
- Cell cycle analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest .
- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported for thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize stepwise reactions .
- Catalyst screening : Compare FeCl₃-SiO₂ vs. p-toluenesulfonic acid to identify context-dependent efficiency.
- Scale-up adjustments : Address exothermicity or mixing inefficiencies in larger batches via controlled temperature/pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
